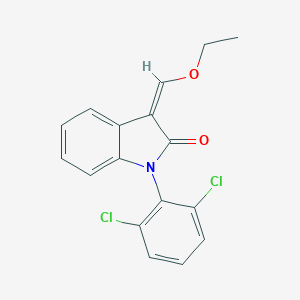![molecular formula C13H18N2O2 B273697 Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate](/img/structure/B273697.png)
Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate, also known as EEHP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate varies depending on its application. In cancer cells, this compound inhibits the growth of cells by inducing apoptosis and inhibiting cell cycle progression. In Alzheimer's disease, this compound inhibits acetylcholinesterase activity, which leads to an increase in acetylcholine levels in the brain. In insects, this compound disrupts the nervous system, leading to paralysis and death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects depending on its application. In cancer cells, this compound induces apoptosis and inhibits cell cycle progression by regulating the expression of various genes. In Alzheimer's disease, this compound increases acetylcholine levels in the brain, which improves cognitive function. In insects, this compound disrupts the nervous system, leading to paralysis and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, its limitations include its instability in aqueous solutions and its potential to degrade over time.
Direcciones Futuras
There are several future directions for research on Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate. One potential direction is the development of this compound-based drugs for the treatment of cancer and Alzheimer's disease. Another direction is the optimization of the synthesis method to improve yield and purity. Additionally, further studies are needed to investigate the insecticidal properties of this compound and its potential applications in materials science.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in various fields. Its ease of synthesis, high purity, and low toxicity make it an attractive compound for lab experiments. Further research is needed to fully understand its mechanism of action and to explore its potential applications in medicine, agriculture, and materials science.
Métodos De Síntesis
Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate is synthesized by the reaction of ethyl acetoacetate with 2-ethylbenzaldehyde and hydrazine hydrate in ethanol. The reaction is carried out under reflux conditions and the product is obtained by recrystallization. This method is relatively simple and yields high purity this compound.
Aplicaciones Científicas De Investigación
Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity. In agriculture, this compound has been shown to have insecticidal properties against various pests. In materials science, this compound has been used as a precursor for the synthesis of metal nanoparticles.
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
ethyl (2E)-2-[(2-ethylphenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C13H18N2O2/c1-4-11-8-6-7-9-12(11)15-14-10(3)13(16)17-5-2/h6-9,15H,4-5H2,1-3H3/b14-10+ |
Clave InChI |
OUKJWJKVOKWGQL-GXDHUFHOSA-N |
SMILES isomérico |
CCC1=CC=CC=C1N/N=C(\C)/C(=O)OCC |
SMILES |
CCC1=CC=CC=C1NN=C(C)C(=O)OCC |
SMILES canónico |
CCC1=CC=CC=C1NN=C(C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Oxo-3,4-dihydro-2-quinoxalinyl)methylene]malononitrile](/img/structure/B273614.png)
![Ethyl 2-chloro-3-nitro-5-oxo-5,7,8,9,10,11-hexahydroazepino[1,2-a]quinoline-6-carboxylate](/img/structure/B273615.png)





![N-{3-[(dibutylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide](/img/structure/B273632.png)
![[5-(4-Nitrophenyl)furan-2-yl]-phenylmethanone](/img/structure/B273633.png)
![[5-(4-Bromophenyl)furan-2-yl]-(4-chlorophenyl)methanone](/img/structure/B273634.png)
![1,2-Cyclopentanedione 1-[(4-cyclohexylphenyl)hydrazone]](/img/structure/B273637.png)
![ethyl (4E)-1,2-dimethyl-4-[(4-nitrophenyl)hydrazinylidene]-5-oxoindole-3-carboxylate](/img/structure/B273643.png)
![3-Benzoylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B273644.png)
![N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B273645.png)